B1577326 NAI-802

NAI-802

Cat. No.: B1577326
Attention: For research use only. Not for human or veterinary use.
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Description

NAI-802 is a novel lantibiotic, a class of biologically active peptides produced by Gram-positive bacteria, isolated from Actinoplanes strains . Research indicates that this compound shows promise in the study of Gram-positive bacterial infections, particularly those caused by multidrug-resistant pathogens . Its structure consists of 21 amino acids, bearing a strong resemblance to actagardine but with an additional alanine and arginine residue at its N- and C-termini, respectively . This modification gives this compound a higher positive charge compared to actagardine, which correlates with its slightly enhanced antibacterial activity against staphylococci and streptococci . Studies have focused on further modifying the compound, such as converting the C-terminal carboxylate into a basic amide, to investigate improvements in its antibacterial potency . As a lantibiotic, its primary mechanism of action for research applications involves the inhibition of bacterial cell wall synthesis . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial

sequence

ASSGWVCTLTIECGTVICACR

Origin of Product

United States

Discovery and Isolation of Nai 802

High-Throughput Screening Methodologies for Cell Wall Inhibitor Identification

Isolation from Microbial Fermentation Broth Extracts

Characterization of Producer Organisms: Actinoplanes species

CharacteristicValueSource
Chemical FormulaC90H141N25O26S4 adipogen.com
Molecular Weight (MW)2117.5 g/mol adipogen.com
CAS Number1426209-02-0 adipogen.com
Source OrganismActinoplanes sp. adipogen.com
AppearanceBeige powder adipogen.com
SolubilitySoluble in DMSO, aqueous acetonitrile (B52724) or ethanol adipogen.com
Identity Confirmation1H-NMR and MS adipogen.com
Mechanism of ActionInhibits peptidoglycan biosynthesis (targets Lipid II) adipogen.com
Number of Amino Acids21 proquest.comnih.gov
Relation to Actagardine19 identical amino acids, extra Ala (N-terminus) and Arg (C-terminus) proquest.comnih.gov

Structural Characterization and Comparative Analysis of Nai 802

Primary Structure Elucidation: Amino Acid Composition and Sequence Information

Post-translational Modifications and Intramolecular Thioether Bridge Formation

Comparative Structural Analysis with Related Lantibiotics

Identification of Shared and Differentiating Structural Features

Here is a table summarizing some structural features:

LantibioticNumber of Amino AcidsShared Amino Acids with ActagardineTerminal Variations Compared to ActagardineIntramolecular Thioether Bridges
NAI-8022119 acs.orgresearchgate.netExtra Alanine (B10760859) (N-terminus), Extra Arginine (C-terminus) acs.orgPresent (Lanthionine/Methyllanthionine) tandfonline.comacs.org
Actagardine---Present researchgate.net
NAI-10724 adipogen.com--5 adipogen.com
Planosporicin24 (initially reported) researchgate.net--5 (initially reported) researchgate.net

Advanced Spectroscopic and Analytical Techniques Utilized in Structure Determination

Biosynthetic Pathway Elucidation of Nai 802

Genetic Basis of NAI-802 Biosynthesis

Identification and Analysis of Biosynthetic Gene Clusters (BGCs)

Enzymatic Machinery Involved in Ribosomal Synthesis and Post-translational Modifications

The defining feature of lantibiotics is the presence of lanthionine (B1674491) and methyllanthionine residues, which are formed through a series of enzymatic post-translational modifications. nih.govbiorxiv.org These modifications involve the dehydration of serine and threonine residues within the core peptide to form dehydroalanine (B155165) and dehydrobutyrine, respectively. Subsequently, specific cysteine residues undergo a Michael-type addition to the double bonds of these dehydrated residues, creating the characteristic thioether bridges that form the lanthionine and methyllanthionine rings.

Strategies for Biosynthetic Pathway Engineering and Optimization

Approaches for pathway engineering include:

Overexpression of pathway genes: Increasing the copy number or expression levels of genes encoding limiting enzymes or the precursor peptide can enhance product accumulation.

Promoter engineering: Utilizing stronger or inducible promoters to control the timing and level of gene expression.

Enzyme engineering: Modifying the existing biosynthetic enzymes to improve their catalytic efficiency, alter substrate specificity, or introduce new catalytic activities, potentially leading to the production of this compound analogs. biorxiv.org

Heterologous expression: Transferring the this compound BGC, or a subset of essential genes, into a different host organism (e.g., Streptomyces or E. coli) that is more amenable to genetic manipulation and large-scale fermentation. This often requires optimizing codon usage and ensuring compatibility with the host's cellular machinery.

Combinatorial biosynthesis: Swapping or combining genes or domains from the this compound BGC with those from other lantibiotic or RiPP BGCs to create hybrid pathways capable of producing novel molecules with altered properties. biorxiv.org

Metabolic engineering: Modifying the host organism's primary metabolism to increase the availability of precursors required for this compound biosynthesis.

Mechanistic Investigations of Nai 802 Action

Molecular Target Identification: Inhibition of Bacterial Cell Wall Synthesis

Specific Interaction with Peptidoglycan Precursors (e.g., Lipid II)

Cellular and Subcellular Assays for Elucidating Mode of Action (e.g., Induction of UDP-MurNAc-pentapeptide Accumulation)

Distinctiveness of NAI-802's Mechanism of Action Compared to Other Lantibiotics

Research on Antimicrobial Activity and Spectrum of Nai 802

Activity Against Multidrug-Resistant (MDR) Bacterial Strains (e.g., MRSA, VRE)

Comparative Efficacy Studies with Established Lantibiotics and Other Antimicrobial Agents

Bacterial Resistance Mechanisms and Their Modulation by NAI-802

Analysis of Bacterial Resistance Development Pathways

Insights from Studies on Specific Resistance Mechanisms (e.g., BceAB transporter system)

Target Pathogen TypeExample SpeciesActivity NotedSource(s)
Gram-Positive BacteriaStaphylococcus spp.Active adipogen.comresearchgate.net
Streptococcus spp.Active adipogen.comresearchgate.net
Gram-Positive AnaerobesClostridium difficileActive adipogen.com
Clostridium butyricumActive adipogen.com
Clostridium perfringensActive adipogen.com
Peptostreptococcus asaccharolyticusActive adipogen.com
Multidrug-Resistant (MDR)MRSAActive adipogen.comresearchgate.netnih.gov
VREActive adipogen.comnih.gov
Penicillin-resistant S. pneumoniaeActive nih.gov

Structure Activity Relationship Sar Studies of Nai 802 and Analogs

Impact of N- and C-Terminal Modifications on Antimicrobial Potency

Role of Overall Charge and Specific Amino Acid Residues in Biological Activity

Rational Design and Chemical Synthesis of NAI-802 Analogs for Enhanced Efficacy

Preclinical Research and Evaluation of Nai 802

In Vitro Assay Development and Optimization for Efficacy and Mechanistic Assessment

Future Research Trajectories and Potential Applications of Nai 802

Exploration of Synergistic Antimicrobial Combinations

Application of Synthetic Biology for Enhanced Production and Structural Diversification

Advanced Mechanistic Investigations at the Atomic and Molecular Levels

Development of Novel Delivery Systems for Targeted Antimicrobial Action

Identification of Additional Biological Targets or Activities (if any)

Q & A

Q. What are the standard methodologies for isolating and purifying NAI-802 from Actinoplanes strains?

this compound is isolated using methanol extraction from bacterial mycelia and HP20 resin adsorption from culture filtrates, followed by reverse-phase chromatography. Bioactivity-guided fractionation (using Bacillus subtilis 168 as an indicator strain) ensures selective purification. Critical steps include monitoring the 2116 amu molecular ion via HR-MS and HPLC to track the bioactive fraction .

Q. How do fermentation conditions influence this compound yield in different media?

KC4 medium yields approximately three times more this compound than M8 medium. Maximum production occurs at 72–96 hours in KC4 and 96–120 hours in M7. Researchers should optimize harvest timing based on growth curves and validate yields using quantitative HPLC with UV detection at 220 nm .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

Key techniques include:

  • HR-MS : Confirms molecular weight (2116 amu) and formula (C₉₀H₁₄₁N₂₅O₂₆S₄).
  • 1H NMR and HSQC : Resolve peptide backbone composition (e.g., tryptophan, leucine, valine residues).
  • Edman degradation : Identifies N-terminal alanine.
  • Alkaline hydrolysis : Detects four lanthionine bridges critical for bioactivity .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in this compound variants like Ala(0)-NAI-802?

Advanced methods include:

  • COSY and HMBC NMR : Map spin systems and long-range correlations to differentiate primary and variant structures.
  • Comparative LC-MS/MS : Analyze fragmentation patterns to distinguish Ala(0)-NAI-802 (present in a 20:1 ratio with this compound).
  • Chemical derivatization : Use ethanethiol or benzylamine to probe C-terminal arginine modifications .

Q. What experimental designs are recommended for analyzing contradictions in bioactivity data across this compound batches?

Implement:

  • Dose-response assays : Standardize activity measurements against Bacillus subtilis 168.
  • Control for impurities : Use reverse-phase HPLC to quantify Ala(0)-NAI-802 levels, which may interfere with bioactivity.
  • Statistical validation : Apply ANOVA to compare batch-to-batch variability in KC4 vs. M8 media .

Q. How can strain selection (ID104771 vs. ID104802) impact the reproducibility of this compound studies?

Both strains produce this compound, but ID104802 generates marginally higher yields. Researchers must:

  • Document 16S rRNA sequences (GenBank JX680596 and JX680597).
  • Validate strain identity via genomic fingerprinting.
  • Report strain-specific fermentation parameters (e.g., aeration, pH) to ensure reproducibility .

Q. What strategies optimize scalability of this compound production without compromising structural integrity?

  • Fed-batch fermentation : Test nutrient supplementation in KC4 medium to extend the production phase.
  • In situ monitoring : Use online HPLC to detect degradation products (e.g., oxidized Me-Lan bridges).
  • Stabilization assays : Assess temperature and pH effects on purified this compound during storage .

Data Analysis and Reporting Guidelines

Q. How should researchers address conflicting data in this compound yield calculations between HPLC and bioactivity assays?

  • Triangulate methods : Cross-validate HPLC peak areas with LC-MS quantification and bioactivity units.
  • Calibration curves : Use synthetic this compound standards (if available) to harmonize instrumental and biological data.
  • Error analysis : Report coefficients of variation (CV) for technical replicates .

Q. What statistical approaches are appropriate for comparing this compound’s efficacy against other lantibiotics?

  • Meta-analysis : Aggregate published MIC values for structurally similar lantibiotics.
  • Non-parametric tests : Use Mann-Whitney U tests if data distributions are non-normal.
  • Multivariate regression : Control for variables like media composition or inoculum size .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound purification protocols?

  • Detailed SOPs : Specify resin types (e.g., HP20), gradient profiles for chromatography, and lyophilization conditions.
  • Purity thresholds : Define acceptance criteria (e.g., ≥95% by HPLC) and validate with orthogonal methods (e.g., NMR).
  • Open data : Deposit raw chromatograms and spectra in public repositories .

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